2'-O-(2-Methoxyethyl)-uridine
Overview
Description
2’-O-(2-Methoxyethyl)-uridine is a modified nucleic acid analog. It closely mimics the natural nucleosides where the nucleobase component is unmodified . The 2’-O-(2-Methoxyethyl) modification has led to the development of potent, pharmacologically active, specific antisense oligonucleotides (ASOs) .
Synthesis Analysis
Stereochemically-pure 2′-O-(2-methoxyethyl)-phosphorothioate (PS-MOE) oligonucleotides were synthesized from new chiral oxazaphospholidine-containing nucleosides. Thermal stability studies showed that the incorporation of Rp-PS linkages increased RNA-binding affinity .
Molecular Structure Analysis
The simulated duplex adopts an A-form conformation that is remarkably similar to that of a DNA:DNA crystal structure containing a single MOE substitution at the middle position . The 2’-O-(2-Methoxyethyl) modification provides the greatest value for enhancing the properties of oligonucleotides .
Chemical Reactions Analysis
The chemical structure of 2′-O-MOE and 2′-F nucleosides analogous closely mimics the natural nucleosides where the nucleobase component is unmodified. It is possible that the reduced steric interactions of the less bulky fluorine atom combined with its higher hydrophobicity is likely responsible for the higher ability of kinase salvage .
Physical And Chemical Properties Analysis
The molecular formula of 2’-O-(2-Methoxyethyl)-uridine is C12H18N2O7. Its average mass is 302.280 Da and its mono-isotopic mass is 302.111389 Da .
Scientific Research Applications
Field
This application falls under the field of Biochemistry .
Application Summary
The MOE modification is used in the synthesis of 2’-modified RNA oligomers. This is achieved by engineering a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase .
Methods and Procedures
The gate is engineered to reduce steric bulk in the context of a previously described RNA polymerase activity. This unlocks the synthesis of 2’-modified RNA oligomers, specifically the efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and MOE-RNA oligomers .
Results and Outcomes
The engineering of the gate enabled the synthesis of 2’OMe-RNA and MOE-RNA oligomers up to 750 nt .
Antisense Applications
Field
This application is in the field of Molecular Biology .
Application Summary
MOE-RNA is a nucleic acid analog with promising features for antisense applications .
Methods and Procedures
The MOE modification offers improved nuclease resistance, enhanced RNA affinity, improved cellular uptake and intestinal absorption, reduced toxicity and immune stimulation .
Results and Outcomes
The use of MOE-RNA in antisense applications has shown to enhance the biophysical and pharmacological properties of the modified nucleic acids .
Synthesis of Stereochemically-Pure Phosphorothioate Oligonucleotides
Field
This application is in the field of Chemical Biology .
Application Summary
Stereochemically-pure 2’-O-(2-methoxyethyl)-phosphorothioate (PS-MOE) oligonucleotides were synthesized from new chiral oxazaphospholidine-containing nucleosides .
Methods and Procedures
Thermal stability studies showed that the incorporation of Rp-PS linkages increased RNA-binding affinity .
Results and Outcomes
In cells, a full Rp-PS-MOE splice-switching oligonucleotide targeting part of the ferrochelatase gene was more potent than its Sp-PS counterpart, but of similar potency to the stereorandom PS-parent sequence .
Crystal Structure Analysis
Field
This application is in the field of Structural Biology .
Application Summary
The crystal structure of a fully modified MOE-RNA dodecamer duplex was determined. This provides insights into the improved RNA affinity and the extensive hydration of the substituents, which could play a role in the improved cellular uptake of MOE-RNA .
Methods and Procedures
The crystal structure of a fully modified MOE-RNA dodecamer duplex was determined at 1.7 Å resolution .
Results and Outcomes
The crystal structure analysis revealed a specific hydration pattern that bridges substituent and phosphate oxygen atoms in the minor groove of MOE-RNA, which may explain its high nuclease resistance .
Antisense Oligonucleotides (ASOs)
Field
This application is in the field of Genomics .
Application Summary
MOE-RNA is used in antisense technologies to study gene function and research on animal and plant diseases .
Methods and Procedures
ASOs containing 2′-MOE modifications display enhanced nuclease resistance in concert with lower cell toxicity and increased binding affinity to the desired target .
Results and Outcomes
ASOs containing 2′-MOE modifications have advanced a number of antisense drugs to clinical testing, transitioning antisense technologies from the test tube to actual disease treatment .
RNA Interference (RNAi)
Field
This application is in the field of Genomics .
Application Summary
MOE-RNA is used in RNA interference (RNAi) technologies. RNAi is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules .
Methods and Procedures
MOE-RNA is used in the synthesis of small interfering RNAs (siRNAs) which are double-stranded RNA molecules, 20-25 base pairs in length. siRNAs are involved in the RNA interference (RNAi) pathway where they interfere with the expression of specific genes with complementary nucleotide sequences .
Results and Outcomes
The use of MOE-RNA in RNAi technologies has shown to enhance the stability and potency of siRNAs, thereby improving the efficiency of gene silencing .
Safety And Hazards
Future Directions
The approval of Vitravene in 1998 for the treatment of CMV retinitis in AIDS sufferers stands as an early testament to the promise of antisense technology. More recently, a second oligonucleotide-based therapeutic, Macugen, was approved for the treatment of wet, age-related macular degeneration (AMD). These successes and encouraging clinical trial results obtained using other oligonucleotides suggest that substantial quantities of high-quality modified DNA and RNA will be required in the near future .
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18)/t7-,9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXNROBDOKPICP-QCNRFFRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446990 | |
Record name | 2'-O-(2-Methoxyethyl)-uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-(2-Methoxyethyl)-uridine | |
CAS RN |
223777-15-9 | |
Record name | 2'-O-(2-Methoxyethyl)-uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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